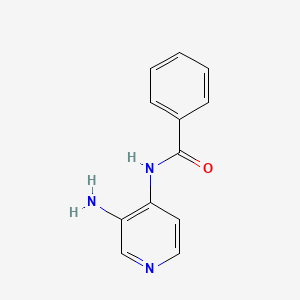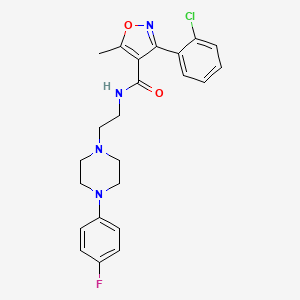
N-(3-aminopyridin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-aminopyridin-4-yl)benzamide” is a chemical compound with the CAS Number: 918550-20-6 . It has a molecular weight of 213.24 . The IUPAC name for this compound is N-(3-amino-4-pyridinyl)benzamide .
Synthesis Analysis
The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11N3O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(3-Aminopyridin-4-yl)benzamide and its derivatives have been a subject of interest in the synthesis of various chemical compounds. For instance, 2-Hydroxy-N-(pyridin-4-yl)benzamide, a related compound, has been synthesized from salicylic acid and 4-aminopyridine, demonstrating the feasibility of synthesizing high yields under mild reaction conditions and simple process operations (H. Dian, 2010).
Biological Evaluation and Pharmacokinetics
- This compound analogs have shown potential biological applications. For example, certain derivatives have been evaluated against human recombinant alkaline phosphatase and recombinant human and rat ecto-5'-nucleotidases, indicating their potential in medicinal chemistry as they can bind nucleotide protein targets (A. Saeed et al., 2015).
Therapeutic Potential
- The compound's derivatives have been investigated for their therapeutic potential. For instance, in the context of neuroleptics, certain benzamides of N,N-disubstituted ethylenediamines, which include 3-aminopyridine derivatives, have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential in treating psychosis (S. Iwanami et al., 1981).
Antifibrotic and Anticancer Effects
- Certain benzamide derivatives, like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have shown promise as potential oral anti-fibrotic drugs, and also exert anti-metastatic effects in breast cancer models (Y. W. Kim et al., 2008).
Antibacterial Applications
- Benzamide derivatives containing aminopyridine have been explored for their antibacterial activities. For example, certain compounds showed antibacterial activity against gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Farook Adam et al., 2016).
Histone Deacetylase Inhibition
- Benzamide-based histone deacetylases (HDACs) inhibitors possessing N-(aminopyridine) residue have been synthesized and evaluated, showing potent antiproliferative activity and significant antitumor activity in xenograft models in mice, suggesting their applicability in cancer therapy (Qingwei Zhang, Jian-qi Li, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-aminopyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLOJKOWPMPOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)



![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)
![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)

![5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline](/img/structure/B2454620.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)

![N-(4-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2454623.png)
![2-((1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2454627.png)